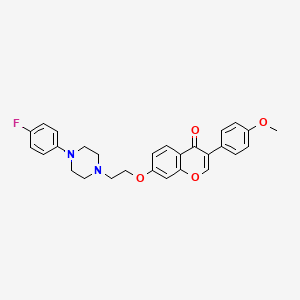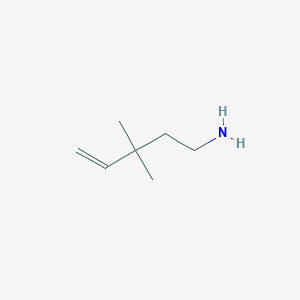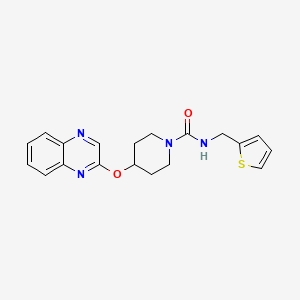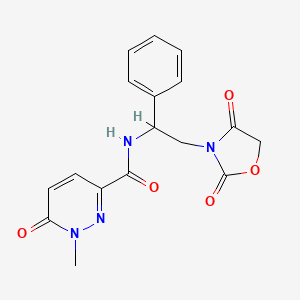
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the synthesis process for this specific compound is not available, similar compounds are often synthesized through complex organic reactions . For instance, a series of new spirocyclic chroman derivatives were prepared from the lead compound A-485 based on molecular dynamic simulations .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Studies
Antioxidant Activity : A study by Ahmad et al. (2012) focused on the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds, which share structural features with the target compound, exhibited moderate to significant antioxidant activities, suggesting the potential for developing new bioactive molecules with enhanced biological effects (Ahmad et al., 2012).
Antimicrobial and Anti-inflammatory Activities : Research on derivatives based on the pyrazole and thiazolidinone frameworks, similar in complexity to the query compound, has shown significant antimicrobial and anti-inflammatory activities. These findings highlight the compound's relevance in the design of new therapeutic agents (Patel & Patel, 2010; Kalsi et al., 1990).
Anticancer Activity : The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, demonstrating anticancer activity against human breast adenocarcinoma cell lines. This suggests that compounds structurally related to the target molecule may serve as potential leads in anticancer drug development (Abdellatif et al., 2014).
Anti-inflammatory and Antimicrobial Agents : A study by Ahmed (2017) reported on the synthesis of 4-aminomethylene 1-phenylpyrazolidine-3,5-diones, revealing high anti-inflammatory and antimicrobial effects. Such studies indicate the versatility of pyrazolidine derivatives, akin to the query compound, in medicinal chemistry applications (Ahmed, 2017).
Wirkmechanismus
Target of Action
The primary target of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the p300/CBP histone acetyltransferase (HAT) domain . This domain is a key transcriptional co-activator that plays an essential role in a multitude of cellular processes .
Mode of Action
This compound acts as a potent and selective inhibitor of the p300/CBP HAT domain . It competes with acetyl coenzyme A (acetyl-CoA) for the catalytic active site of p300 . This interaction results in the inhibition of the acetylation process, which is a major epigenetic regulatory mechanism of gene transcription .
Biochemical Pathways
The compound’s action affects the acetylation process, a major biochemical pathway associated with gene transcription . By inhibiting the p300/CBP HAT domain, this compound disrupts the dynamic and reversible acetylation of proteins, leading to downstream effects on gene expression .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in acetylated histone H3 lysine 27 (H3K27Ac) levels in cells . This results in reduced proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin’s, and acute myeloid leukemia .
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-20-14(22)8-7-12(19-20)16(24)18-13(11-5-3-2-4-6-11)9-21-15(23)10-26-17(21)25/h2-8,13H,9-10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJNDJMTYMLKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

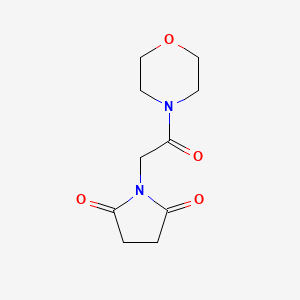
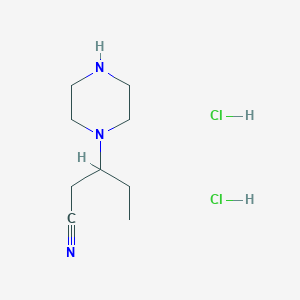
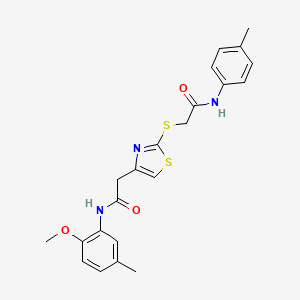
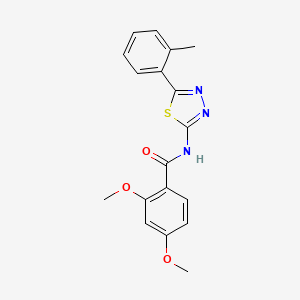
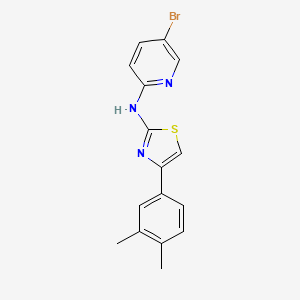
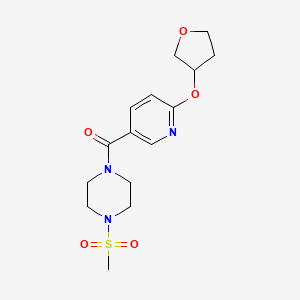
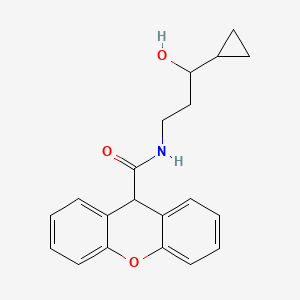
![2-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2685525.png)
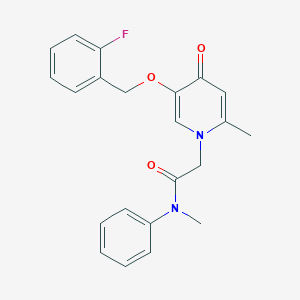
![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)
![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)
